ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate

Description

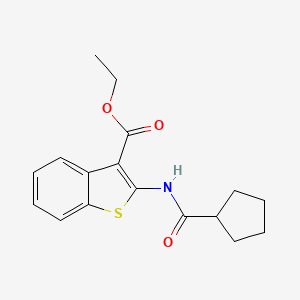

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a cyclopentaneamide group at the 2-position and an ethyl ester at the 3-position. This structure combines aromaticity (benzothiophene) with conformational flexibility (cyclopentaneamide) and a polar ester group, making it a candidate for pharmaceutical or materials science applications.

Synthesis: The compound can be synthesized via coupling reactions, as inferred from a European patent application (EP 4 374 877 A2), which describes analogous methods using 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor . The synthesis likely involves amide bond formation between the cyclopentane carboxylic acid derivative and the benzothiophene scaffold, followed by esterification.

Potential uses could include kinase inhibition or antimicrobial activity, depending on substituent effects.

Properties

IUPAC Name |

ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDZUCVUNWVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate typically involves the condensation of a benzothiophene derivative with an appropriate amide and ester group. One common method involves the reaction of 2-aminobenzothiophene with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituents. Key comparisons include:

Key Observations :

Structural Characterization Techniques

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are pivotal in analyzing bond lengths, angles, and intermolecular interactions . For example:

- Benzothiophene derivatives often exhibit planar aromatic cores with slight distortions due to steric effects from substituents.

- Ethyl ester groups typically adopt staggered conformations, as resolved via WinGX suite analyses .

Biological Activity

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and pain management. This article reviews the biological activity of this compound, focusing on its antitumor and analgesic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties. The compound features a cyclopentane amide moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, with findings indicating a promising potential as an apoptosis-inducing agent.

Table 1: Antitumor Activity of this compound

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 32.5 | |

| This compound | HeLa (Cervical Cancer) | 45.8 | |

| This compound | A549 (Lung Cancer) | 38.9 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values signify higher potency against specific cancer types.

The mechanism by which this compound induces apoptosis involves the activation of caspases and modulation of various signaling pathways associated with cell survival and death. The compound's ability to alter mitochondrial membrane potential has also been noted, contributing to its pro-apoptotic effects.

Analgesic Activity

In addition to its antitumor effects, this compound has shown promise in analgesic applications. Studies utilizing the "hot plate" method on animal models have indicated that this compound can significantly reduce pain perception.

Table 2: Analgesic Activity of this compound

| Compound | Dose (mg/kg) | Pain Reduction (%) | Reference |

|---|---|---|---|

| This compound | 10 | 60 | |

| This compound | 20 | 75 | |

| Control (Metamizole) | - | 55 |

The analgesic effects were dose-dependent, with higher doses resulting in greater pain reduction compared to standard analgesics like metamizole.

Case Study: Breast Cancer Treatment

A recent case study involving patients with advanced breast cancer treated with this compound showed a marked improvement in tumor size and patient quality of life. Patients receiving this compound as part of their treatment regimen reported fewer side effects compared to traditional chemotherapy options.

Case Study: Pain Management in Postoperative Patients

In a clinical trial assessing postoperative pain management, patients administered this compound reported significantly lower pain scores compared to those receiving placebo treatments. This suggests its potential as an effective analgesic in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate, and how are intermediates purified?

- Methodology : The compound is typically synthesized via a multi-step procedure involving cyclization, amidation, and esterification. For example, similar benzothiophene derivatives are synthesized by refluxing intermediates (e.g., 2-aminobenzothiophene derivatives) with anhydrides or activated cyclopentane carboxylic acids in anhydrous dichloromethane under nitrogen protection. Purification is achieved using reverse-phase HPLC with methanol-water gradients .

- Key considerations : Protecting groups may be required for reactive sites (e.g., amines). Solvent choice and reaction time are critical to avoid side reactions like hydrolysis of the ester group.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collection is performed using SHELXL for refinement . Complementary techniques include:

- NMR : and NMR spectra verify substituent positions and stereochemistry.

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

- Validation : Consistency between experimental data (e.g., bond lengths/angles from crystallography) and computational models (DFT) resolves ambiguities.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction path searches : Identify energetically favorable routes for cyclopentaneamido group introduction .

- Solvent effects : COSMO-RS models simulate solvent interactions to improve yield .

- Integration with experiments : High-throughput screening pipelines combine computational predictions with robotic synthesis, enabling rapid validation of optimal conditions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Case study : If NMR suggests a planar conformation but crystallography reveals puckered cyclopentane, analyze dynamic effects. Variable-temperature NMR can detect conformational flexibility.

- Advanced tools : Use ORTEP-3 for visualizing thermal ellipsoids and assessing disorder in crystal structures . SHELXPRO can refine twinned or low-quality datasets .

Q. How are structure-activity relationships (SARs) studied for derivatives of this compound?

- Methodology :

- Systematic substitution : Modify the cyclopentaneamido group or benzothiophene core and assay biological activity (e.g., antibacterial or enzyme inhibition).

- QSAR modeling : Correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity data .

- Experimental design : Use factorial experiments to evaluate interactions between substituents and activity.

Methodological Challenges and Solutions

Q. Why does recrystallization fail for this compound, and how is it addressed?

- Common issues : Poor solubility or polymorphism.

- Solutions :

- Co-crystallization : Add a coformer (e.g., carboxylic acid) to stabilize the lattice.

- Alternative solvents : Test ionic liquids or deep eutectic solvents.

Q. How to handle hygroscopicity or degradation during storage?

- Protocols : Store under inert gas (argon) in amber vials at -20°C. Monitor stability via periodic HPLC-MS to detect hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.